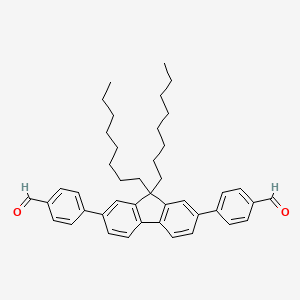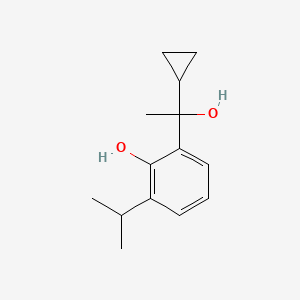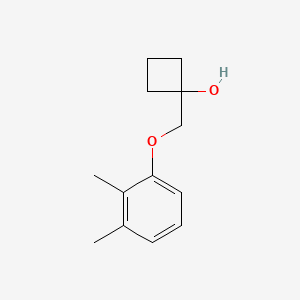![molecular formula C14H11FN2O5S B13351941 4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19235-18-8](/img/structure/B13351941.png)
4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11FN2O5S and a molecular weight of 338.31 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves several steps. One common method includes the reaction of 3-nitrobenzylamine with acetic anhydride to form 3-nitrophenylacetamide. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones and other oxidized products
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzymes like human neutrophil elastase.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including sulfonamide derivatives and other bioactive compounds.
Biological Research: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Mécanisme D'action
The mechanism of action of 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic residues in proteins, such as the hydroxyl group of serine residues. This covalent modification can inhibit the activity of enzymes like human neutrophil elastase, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride include other sulfonyl fluoride derivatives and nitrophenylacetamide compounds. These compounds share similar reactivity and applications but may differ in their specific chemical properties and biological activities. For example, sulfonimidates and sulfoximines are related organosulfur compounds that also find use in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
19235-18-8 |
|---|---|
Formule moléculaire |
C14H11FN2O5S |
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
4-[[2-(3-nitrophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O5S/c15-23(21,22)13-6-4-11(5-7-13)16-14(18)9-10-2-1-3-12(8-10)17(19)20/h1-8H,9H2,(H,16,18) |
Clé InChI |
UGYNYWAGJKDOTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)

![6-[(4-Chlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351867.png)



![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)




![6'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13351915.png)

![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(8-quinolinyl)acetamide](/img/structure/B13351933.png)
